5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid
Description
Molecular Architecture and Functional Group Analysis
The molecular formula of 5-{4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid is $$ \text{C}{16}\text{H}{23}\text{N}{3}\text{O}{4} $$, with a molecular weight of 321.37 g/mol. The core structure consists of a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a 2-methylpiperazine moiety modified by a tert-butoxycarbonyl (Boc) protective group.
Key Functional Groups:
- Pyridine Ring : A six-membered aromatic heterocycle with nitrogen at the 1-position, providing electron-deficient character that influences reactivity and intermolecular interactions.
- Carboxylic Acid (-COOH) : Positioned at the 3-position of the pyridine ring, this group confers acidity ($$ \text{p}K_a \approx 2.5 $$) and hydrogen-bonding capacity.
- 2-Methylpiperazine : A six-membered diamine ring with a methyl substituent at the 2-position, introducing steric hindrance and altering conformational flexibility compared to unsubstituted piperazine.
- tert-Butoxycarbonyl (Boc) Group : A protective group attached to the piperazine nitrogen, characterized by its bulky tert-butyl moiety ($$ \text{C}(\text{CH}3)3 $$), which shields the amine from undesired reactions while enabling controlled deprotection under acidic conditions.
Spatial Arrangement:
The Boc group occupies an equatorial position relative to the piperazine ring, minimizing steric clashes with the methyl substituent. This configuration stabilizes the molecule through intramolecular van der Waals interactions between the tert-butyl group and the pyridine ring.
Crystallographic Studies and Conformational Dynamics
While X-ray crystallographic data for this specific compound remain unreported, structural analogs provide insights into likely conformational preferences. For example, the related compound 4-tert-butoxycarbonyl-1-[(3-chloro-2-pyridyl)methyl]piperazine-2-carboxylic acid (CAS 2156778-20-8) adopts a chair conformation in its piperazine ring, with the Boc group and pyridyl substituents positioned axially to avoid steric strain.
Predicted Conformational Behavior:
- Piperazine Ring : Expected to favor a chair conformation, with the 2-methyl group occupying an axial position to reduce 1,3-diaxial interactions.
- Boc Group Orientation : The tert-butyl moiety likely projects away from the pyridine ring, creating a hydrophobic domain that could influence solubility and crystal packing.
Implications for Reactivity:
The steric bulk of the Boc group may limit access to the piperazine nitrogen, modulating nucleophilic reactivity. Comparative studies of Boc-protected piperazines indicate that deprotection rates correlate with the accessibility of the amine group.
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
$$ ^1\text{H} $$ NMR :
- Pyridine Protons : Aromatic protons at the 2- and 4-positions of the pyridine ring are anticipated to resonate between $$ \delta $$ 8.5–9.0 ppm as doublets due to meta-coupling ($$ J \approx 2.5 \, \text{Hz} $$).
- tert-Butyl Group : The nine equivalent protons of the Boc group appear as a singlet near $$ \delta $$ 1.4 ppm.
- Piperazine Protons : Methylene protons adjacent to the Boc group resonate as a multiplet at $$ \delta $$ 3.2–3.6 ppm, while the 2-methyl group produces a triplet at $$ \delta $$ 1.2 ppm.
$$ ^{13}\text{C} $$ NMR :
Infrared (IR) Spectroscopy:
Comparative Analysis with Analogous Piperazine-Pyridine Hybrid Systems
Structural Analogues:
Functional Implications:
- Methyl Substitution : The 2-methyl group in the target compound reduces piperazine ring flexibility compared to unmethylated analogs, potentially enhancing metabolic stability.
- Chlorine vs. Carboxylic Acid : Chlorine substituents (as in and ) increase lipophilicity ($$ \log P \approx 2.1 $$) relative to the carboxylic acid group ($$ \log P \approx -0.5 $$), altering membrane permeability.
Electronic Effects:
The electron-withdrawing carboxylic acid group deactivates the pyridine ring, reducing susceptibility to electrophilic substitution compared to chloro-substituted analogs.
Properties
Molecular Formula |
C16H23N3O4 |
|---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
5-[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H23N3O4/c1-11-10-18(15(22)23-16(2,3)4)5-6-19(11)13-7-12(14(20)21)8-17-9-13/h7-9,11H,5-6,10H2,1-4H3,(H,20,21) |
InChI Key |
PREROPCDLHJLBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CN=CC(=C2)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of Boc-Protected Methylpiperazine
- The Boc protection of methylpiperazine is typically performed by reacting methylpiperazine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to yield tert-butyl 2-methylpiperazine-1-carboxylate .
- This step ensures selective protection of the piperazine nitrogen, preventing unwanted side reactions during further coupling.
Functionalization of Pyridine-3-Carboxylic Acid
- Starting from commercially available pyridine-3-carboxylic acid , the 5-position is functionalized to allow substitution with the Boc-protected methylpiperazine.
- Common methods include halogenation (e.g., bromination) at the 5-position, enabling nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Coupling Reaction
- The key step is the nucleophilic substitution or amide bond formation between the Boc-protected methylpiperazine and the functionalized pyridine derivative.
- Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) are employed to activate the carboxylic acid for amide bond formation.
- Reaction conditions typically involve stirring in dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
- The Boc group remains intact throughout this step, protecting the nitrogen functionality.
Purification and Characterization
- The crude product is purified by column chromatography using silica gel with eluents such as dichloromethane/methanol/ammonium hydroxide mixtures.
- Characterization is performed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS) , and Infrared (IR) spectroscopy to confirm structure and purity.
Representative Experimental Data and Reaction Conditions
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Boc Protection of Methylpiperazine | Methylpiperazine + Boc2O, base, room temp, 4-6 h | ~85-90% | Formation of tert-butyl 2-methylpiperazine-1-carboxylate |
| Pyridine-3-carboxylic acid Halogenation | Pyridine-3-carboxylic acid + NBS or similar, solvent, 0-25°C | 70-80% | Bromination at 5-position to enable coupling |
| Coupling Reaction | Boc-methylpiperazine + 5-halopyridine-3-carboxylic acid, EDC·HCl, DMAP, DCM, RT, 10 h | 65-75% | Amide bond formation with Boc protection intact |
| Purification | Silica gel chromatography, DCM/MeOH/NH4OH | - | Isolation of pure compound |
Literature-Based Synthetic Routes and Research Findings
- A study on related Boc-protected piperidine and piperazine derivatives demonstrated the use of EDC·HCl and DMAP in dichloromethane to achieve efficient amide coupling with yields around 70-88%.
- The use of Mitsunobu reaction for alkylation of Boc-protected piperidine derivatives has also been reported, which can be adapted for piperazine analogs.
- Palladium-catalyzed hydrogenation and reductive amination are sometimes employed for deprotection or further functionalization of piperazine derivatives, ensuring the Boc group remains stable until final steps.
- The compound’s synthesis is often integrated into multi-step sequences involving β-keto esters and β-enamino diketones as intermediates for heterocyclic amino acid derivatives, showcasing regioselective functionalization strategies.
Comparative Table of Key Synthetic Parameters
| Parameter | Method A (Carbodiimide Coupling) | Method B (Mitsunobu Alkylation) | Method C (Palladium-Catalyzed Hydrogenation) |
|---|---|---|---|
| Starting Material | Boc-methylpiperazine + 5-halopyridine-3-carboxylic acid | Boc-piperidine derivative + hydroxymethyl piperidine | Protected amine intermediate |
| Reagents | EDC·HCl, DMAP, DCM | DIAD, PPh3, THF | Pd/C, H2, EtOH |
| Temperature | Room temperature | 0-25 °C | Ambient, overnight |
| Yield | 65-88% | 60-75% | Quantitative deprotection |
| Advantages | Mild conditions, high selectivity | Efficient alkylation | Clean deprotection |
| Limitations | Requires careful control of moisture | Sensitive to sterics | Requires handling of H2 gas |
Chemical Reactions Analysis
Types of Reactions
5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The BOC group can be selectively removed or substituted using reagents like trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: The BOC group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the BOC group typically yields the free amine .
Scientific Research Applications
5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the development of biologically active compounds and as a linker in bioconjugation.
Medicine: Investigated for its potential use in drug development, particularly in the creation of targeted therapies.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid involves the selective protection and deprotection of amine groups. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for precise control over the functional groups in a molecule . This property makes it a valuable tool in synthetic chemistry for the stepwise construction of complex molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Differences
Target Compound
- Molecular Formula : C₁₆H₂₃N₃O₄
- Molecular Weight : 321.38 g/mol
- Key Features :
- Pyridine-3-carboxylic acid core.
- Boc-protected 2-methylpiperazine at the 5-position.
- Methyl substitution on piperazine increases steric hindrance compared to unsubstituted analogs.
Comparison Compounds
(3S,4R)-1-(tert-Butoxycarbonyl)-4-Phenylpiperidine-3-Carboxylic Acid Molecular Formula: C₁₇H₂₃NO₄ Molecular Weight: 305.37 g/mol Key Differences:
- Piperidine (saturated 6-membered ring with one nitrogen) vs. piperazine (6-membered ring with two nitrogens).
- Chiral centers (3S,4R) influence stereoselective interactions .
4-[4-({[(tert-Butoxy)Carbonyl]Piperidinyl}Amino)Carbonyl]-1H-Imidazole Derivatives Example: 4-[4-({[(tert-Butoxy)Carbonyl]Piperidinyl}Amino)Carbonyl]-5-[(tert-Butoxy-S-Alanyl)Carbonyl]-1H-Imidazole Key Differences:
- Imidazole core (5-membered aromatic ring with two nitrogens) vs. pyridine.
- Peptide-like linkages (e.g., tert-butoxy-S-alanyl) suggest use in peptidomimetics or protease inhibitors .
tert-Butyl (4-Hydroxy-5-Methoxypyridin-3-yl)Methylcarbamate
- Molecular Formula : C₁₃H₂₀N₂O₄
- Molecular Weight : 280.31 g/mol
- Key Differences :
Functional Group and Reactivity Comparison
Biological Activity
5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring , a piperazine moiety , and a carboxylic acid functional group , with the tert-butoxycarbonyl (Boc) group providing stability during synthesis. Its molecular formula is , and it has a molecular weight of 328.38 g/mol.
Antiviral and Anticancer Potential
Research indicates that 5-{4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid exhibits promising biological activities, particularly in the fields of antiviral and anticancer research. The piperazine ring enhances its interaction with biological receptors, which is crucial for its pharmacological effects.
- Antiviral Activity : Compounds with similar structures have demonstrated activity against various viral targets, including the hepatitis C virus. The specific interaction mechanisms are still under investigation but suggest potential as antiviral agents.
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For example, compounds structurally related to this compound have been reported to possess significant growth inhibitory properties against various cancer cell lines.
Synthesis Methods
The synthesis of 5-{4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid typically involves several key steps:
- Formation of the Piperazine Ring : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Boc Group : The tert-butoxycarbonyl groups are introduced using Boc anhydride in the presence of a base.
- Coupling with Pyridine Carboxylic Acid : The final step involves coupling the piperazine derivative with pyridine carboxylic acid under controlled conditions.
Comparative Analysis with Similar Compounds
Understanding the biological activity of 5-{4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid can be enhanced by comparing it with structurally similar compounds:
| Compound Name | Structure Overview | Biological Activity |
|---|---|---|
| 2-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | Similar piperazine and pyridine structure | Antidepressant properties |
| 4-(tert-butoxycarbonyl)-2-methylpiperazine | Contains similar piperazine moiety | Intermediate in drug synthesis |
| 5-(2-Methylpiperazin-1-yl)pyridine derivatives | Variations in substituents on the pyridine ring | Antiviral activity against hepatitis C |
The unique combination of functional groups in 5-{4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid may lead to distinct biological interactions compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound:
- Antitumor Activity : A study indicated that derivatives exhibited significant cytotoxic effects against A549 lung cancer cell lines, with IC50 values indicating potent activity (IC50 = 49.85 µM) .
- Mechanistic Insights : Research on related compounds has revealed that they can inhibit specific kinases involved in cancer progression, suggesting a mechanism of action that could be applicable to 5-{4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid as well .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
